molecular formula C13H7ClO2 B13979673 3-Chloro-9H-xanthen-9-one

3-Chloro-9H-xanthen-9-one

Cat. No.: B13979673
M. Wt: 230.64 g/mol
InChI Key: LEUJIOLEGDAICX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-9H-xanthen-9-one is a derivative of xanthone, an aromatic oxygenated heterocyclic molecule with a dibenzo-γ-pyrone scaffold. Xanthones are known for their wide structural variety and numerous biological activities, making them valuable in the pharmaceutical field . The compound this compound is characterized by the presence of a chlorine atom at the third position of the xanthone core, which can significantly influence its chemical properties and biological activities.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-9H-xanthen-9-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced xanthone derivatives.

    Substitution: The chlorine atom at the third position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted xanthones, which can exhibit different biological activities depending on the nature of the substituents.

Properties

Molecular Formula

C13H7ClO2

Molecular Weight

230.64 g/mol

IUPAC Name

3-chloroxanthen-9-one

InChI

InChI=1S/C13H7ClO2/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h1-7H

InChI Key

LEUJIOLEGDAICX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.